2-Ethoxy-5-thiophen-2-ylbenzoic acid
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Overview
Description
2-Ethoxy-5-thiophen-2-ylbenzoic acid is an organic compound that belongs to the class of benzoic acids substituted with thiophene and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-5-thiophen-2-ylbenzoic acid typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis
Substitution Reactions: The thiophene ring is then subjected to electrophilic substitution reactions to introduce the ethoxy and benzoic acid groups.
Coupling Reactions: The final step involves coupling the substituted thiophene with a benzoic acid derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using readily available starting materials and efficient catalysts to ensure high yields and purity .
Types of Reactions:
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde is possible under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene and benzoic acid derivatives.
Scientific Research Applications
2-Ethoxy-5-thiophen-2-ylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethoxy-5-thiophen-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzothiophene Derivatives: Compounds like 3-ethynyl-2-thiophen-2-ylbenzo[b]thiophene and 3-iodo-2-thiophen-2-ylbenzo[b]thiophene share structural similarities and exhibit comparable biological activities.
Thiophene Substituted Benzoic Acids: Other thiophene-substituted benzoic acids may have similar chemical properties and applications.
Uniqueness: 2-Ethoxy-5-thiophen-2-ylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H12O3S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-ethoxy-5-thiophen-2-ylbenzoic acid |
InChI |
InChI=1S/C13H12O3S/c1-2-16-11-6-5-9(8-10(11)13(14)15)12-4-3-7-17-12/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
LHDLEFQVQWOLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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